1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
CAS No.: 1207053-58-4
Cat. No.: VC5091595
Molecular Formula: C17H24N6OS
Molecular Weight: 360.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207053-58-4 |
|---|---|
| Molecular Formula | C17H24N6OS |
| Molecular Weight | 360.48 |
| IUPAC Name | 1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea |
| Standard InChI | InChI=1S/C17H24N6OS/c1-12-10-15(23(2)3)22-16(20-12)18-8-9-19-17(24)21-13-6-5-7-14(11-13)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,22)(H2,19,21,24) |
| Standard InChI Key | WBNIBTVIKQHIEG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)SC)N(C)C |
Introduction
The compound 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a complex organic molecule that integrates a pyrimidine ring with a urea linkage and a methylthio-substituted phenyl group. This structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
Potential Biological Activity
Compounds with similar structures, such as those containing pyrimidine and urea moieties, have been studied for their potential as kinase inhibitors or in the treatment of proliferative diseases like cancer. The presence of a dimethylamino group and a methylthio-substituted phenyl ring may contribute to its biological activity by interacting with specific protein targets.
Research Findings and Applications
While specific research findings on 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea are not available, related compounds have shown promise in medicinal chemistry:
-
Kinase Inhibition: Compounds with pyrimidine and urea structures are often explored as inhibitors of protein kinases, which are enzymes involved in cell signaling pathways and are frequently dysregulated in diseases like cancer .
-
Cancer Treatment: The structural features of this compound suggest potential applications in cancer therapy, similar to other pyrimidine-based compounds that have been investigated for their anticancer properties .
Data Tables
Given the lack of specific data on 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea, we can consider a general table for compounds with similar structures:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide | C19H26N6OS | Not specified | Inhibits cyclin-dependent kinases (CDKs) |
| N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide | C21H23N5O | 361.4 g/mol | Potential anticancer agent |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume